3-Pyridin-4-YL-acrylic acid methyl ester
Description
3-Pyridin-4-YL-acrylic acid methyl ester, also known as methyl (E)-3-(pyridin-4-yl)acrylate (CAS: 81124-49-4), is a heterocyclic ester featuring a pyridine ring conjugated with an acrylic acid methyl ester group . Its molecular formula is C₉H₉NO₂, with a calculated molar mass of 163.17 g/mol. The compound is characterized by a planar structure due to the π-conjugation between the pyridine ring and the acrylate moiety, which influences its electronic properties and reactivity. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for ligands, polymer precursors, or bioactive molecules .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3 |
InChI Key |
LDVKAIRVYWBGHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl (2E)-3-(4-Pyridinyl)acrylate
- Structure : Ethyl ester analog with a C₂H₅ group instead of methyl.
- Molecular Formula: C₁₀H₁₁NO₂ | Molar Mass: 177.20 g/mol .
- Key Differences: Increased hydrophobicity due to the ethyl group. Higher molar mass (177.20 vs.
- Applications : Used in coordination chemistry and as a precursor for metal-organic frameworks (MOFs) .
(E)-3-[4-(6-Dimethylamino-4-Trifluoromethyl-Pyridin-2-YL)-Phenyl]-Acrylic Acid Ethyl Ester
- Structure: Contains a trifluoromethyl and dimethylamino substituent on the pyridine ring, along with an ethyl ester.
- Molecular Formula : C₁₉H₁₉F₃N₂O₂ | Molar Mass : 364.36 g/mol .
- Key Differences :
- Applications : Likely used in medicinal chemistry for targeted drug design due to its complex substituents.
Pyridinecarboxylic Acid Methyl Esters
3-Amino-2-Chloro-4-Pyridinecarboxylic Acid Methyl Ester
- Structure: Substituted pyridine with amino and chloro groups at positions 3 and 2, respectively.
- Molecular Formula : C₈H₇ClN₂O₂ (inferred) | Molar Mass : ~198.5 g/mol .
- Key Differences :
- Functionalization on the pyridine ring alters reactivity (e.g., nucleophilic substitution at the chloro group).
- Reduced conjugation compared to acrylate esters, leading to different UV/Vis absorption profiles.
- Applications : Intermediate in agrochemical or antibiotic synthesis .
Non-Pyridinyl Methyl Esters (Fatty Acid Derivatives)
Compounds like palmitic acid methyl ester (C₁₇H₃₄O₂) and linoleic acid methyl ester (C₁₉H₃₄O₂) are structurally distinct but share the ester functional group .
- Key Differences :
Comparative Data Table
Research Findings and Functional Insights
- Reactivity : The pyridine ring in this compound acts as an electron-deficient aromatic system, making it susceptible to nucleophilic attacks at the β-position of the acrylate group .
- Analytical Behavior : Pyridinyl acrylates exhibit distinct GC-MS fragmentation patterns, with characteristic peaks for pyridine (m/z 79) and acrylate ions (e.g., m/z 59 for methyl esters) .
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